![molecular formula C12H15ClO B1453624 2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol CAS No. 1250059-65-4](/img/structure/B1453624.png)
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol
Overview
Description
The compound “2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” is a chemical compound with the molecular formula C12H15ClO . It is also known as 2-(3-Chlorobenzyl)cyclopentan-1-ol .
Molecular Structure Analysis
The molecular structure of “2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” consists of a cyclopentane ring with a hydroxyl group (OH) at one position and a 3-chlorobenzyl group at another position .Physical And Chemical Properties Analysis
The compound “2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” has a molecular weight of 210.7 . It is an oil at room temperature .Scientific Research Applications
Synthesis of Ketamine Analogues
“2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” can be used in the synthesis of ketamine analogues . Ketamine is an arylcycloalkylamine that has a wide range of effects on humans, including analgesia, anesthesia, hallucinations, and elevated blood pressure . Because of the wide range of applications of ketamine and its analogues, researchers have shown interest in extending the strategy of ketamine synthesis to preparation of new analogues .
Synthesis of Seven-Membered-Ring Analogues of Ketamine
This compound can also be used in the synthesis of seven-membered-ring analogues of ketamine . In one approach, a sequence of five reactions was used which previously applied for ketamine synthesis . This strategy led to the formation of 1-[(2-chlorophenyl)(methylimino)methyl]cyclohexan-1-ol as a precursor for the target molecule .
Synthesis of Biologically Active Compounds
“2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” can be used in the synthesis of biologically active compounds . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Synthesis of Plant Hormones
This compound can be used in the synthesis of plant hormones . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants . Derivatives of indole are of wide interest because of their diverse biological and clinical applications .
Synthesis of New Analogue of Ketamine
“2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol” can be used in the synthesis of a new analogue of ketamine . In this research, a new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketamine intermediate .
Synthesis of Wide Range of Applications of Ketamine
This compound can be used in the synthesis of a wide range of applications of ketamine . Ketamine has applications as a sedative in intensive care, analgesia, and treatment of bronchospasm .
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODOSUXIFIKCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



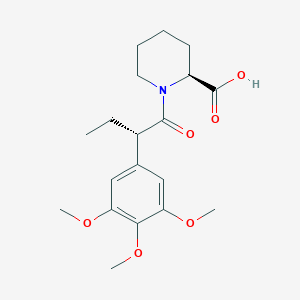
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)


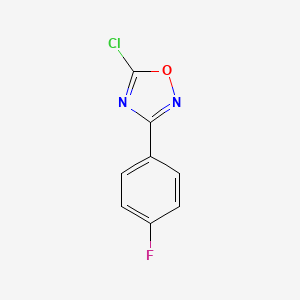
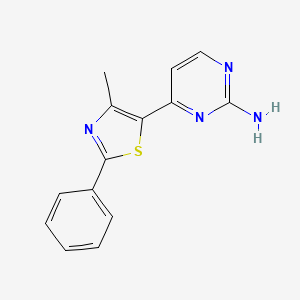
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
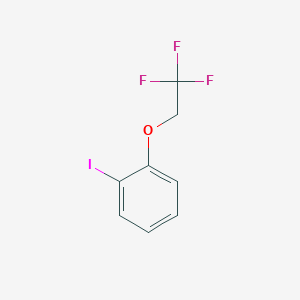
![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B1453557.png)
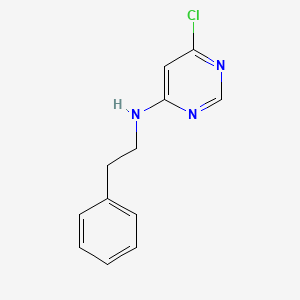
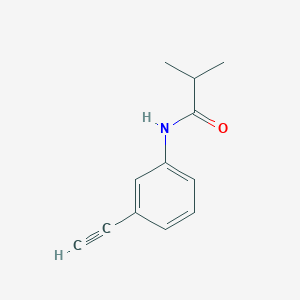
![N-[(4-bromo-2-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1453561.png)
![3-{[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1453562.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)